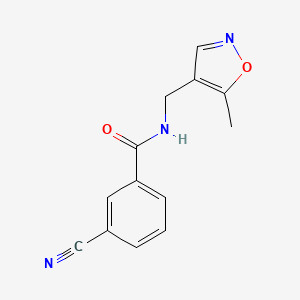
3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, involves direct acylation reactions, highlighting a general approach to synthesizing complex benzamide compounds. This method could potentially be adapted for the synthesis of 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide, emphasizing the role of acylation in producing benzamide derivatives with specific functional groups (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be extensively characterized through techniques like X-ray single crystallography, as demonstrated in the analysis of similar compounds. Such techniques offer insights into the solid-state properties and hydrogen bonding interactions of these molecules, which are crucial for understanding the structural basis of their reactivity and properties (Younes et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can lead to the formation of novel compounds with distinct chemical properties. For instance, reactions of similar compounds with fluoride anions have been shown to cause significant color transitions, indicating potential applications in colorimetric sensing and highlighting the reactive versatility of benzamide derivatives (Younes et al., 2020).
Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
Compounds similar to 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide, such as Hoechst 33258, a known minor groove binder to DNA, highlight the potential for such molecules in DNA binding and fluorescent staining applications. These compounds are widely used in cell biology for chromosome and nuclear staining, indicating a potential use for similar compounds in molecular biology research (Issar & Kakkar, 2013).
Synthetic Methodologies
Research on the practical synthesis of complex molecules, such as 5,5′-Methylene-bis(benzotriazole), emphasizes the relevance of innovative synthetic routes in creating useful intermediates for metal passivators and light-sensitive materials. This indicates that compounds with complex structures like this compound could be key intermediates or end products in synthetic organic chemistry (Gu et al., 2009).
Enzyme Inhibition for Drug Development
Studies on the inhibition of cytochrome P450 isoforms offer insights into how structurally specific inhibitors can be developed for therapeutic applications, including drug-drug interaction prediction and the design of drugs with improved safety profiles. This suggests a potential area of research for the design of enzyme inhibitors based on the structure of this compound (Khojasteh et al., 2011).
Antimicrobial Agents from Natural Sources
Research on cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens highlights the exploration of novel chemical entities for pharmaceutical applications. This suggests the potential for compounds like this compound to be investigated for antimicrobial properties, given their unique structures (Swain et al., 2017).
Supramolecular Chemistry and Nanotechnology
The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry underscores the potential for structurally related compounds to serve as building blocks in the design of materials with specific properties. This area of research may benefit from the incorporation of novel compounds like this compound for developing new materials with tailored functionalities (Cantekin et al., 2012).
Propriétés
IUPAC Name |
3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(8-16-18-9)7-15-13(17)11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMUQQTGWQYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
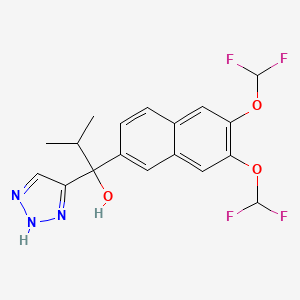
![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
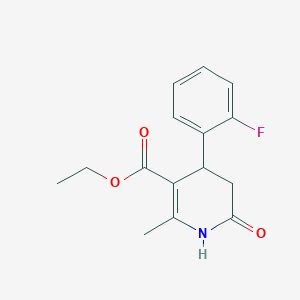
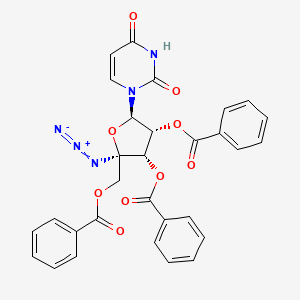
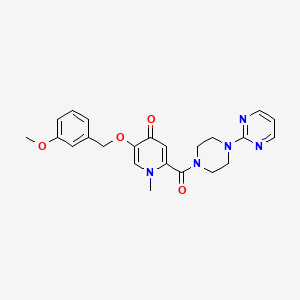
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
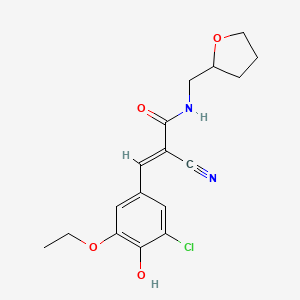
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
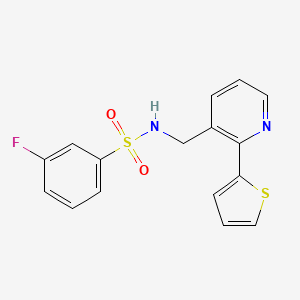
![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)